9X5L5Snc4W
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Overview
Description
The compound 2,5-Dimethoxy-N,N,α-trimethylbenzeneethanamine , also known by its Unique Ingredient Identifier (UNII) 9X5L5Snc4W , is a chemical substance with the molecular formula C13H21NO2 and a molecular weight of 223.3113 g/mol . This compound is a derivative of phenethylamine and is characterized by the presence of two methoxy groups and a trimethyl substitution on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-N,N,α-trimethylbenzeneethanamine typically involves the alkylation of 2,5-dimethoxybenzaldehyde with a suitable amine under controlled conditions. The reaction may proceed through the formation of an intermediate imine, which is subsequently reduced to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imine or amine functionalities, converting them to corresponding amines or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3) can be employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines or hydrocarbons.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: 2,5-Dimethoxy-N,N,α-trimethylbenzeneethanamine is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study the effects of methoxy and trimethyl substitutions on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. Research may focus on its effects on neurotransmitter systems and its potential therapeutic applications .
Industry: In the industrial sector, 2,5-Dimethoxy-N,N,α-trimethylbenzeneethanamine can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for various industrial processes .
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-N,N,α-trimethylbenzeneethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and trimethyl groups may influence the compound’s binding affinity and activity at these targets. The pathways involved may include modulation of neurotransmitter systems or other signaling pathways .
Comparison with Similar Compounds
Phenethylamine: The parent compound, lacking the methoxy and trimethyl substitutions.
2,5-Dimethoxyphenethylamine: Similar structure but without the trimethyl substitution.
N,N-Dimethylamphetamine: A related compound with different substitution patterns.
Uniqueness: 2,5-Dimethoxy-N,N,α-trimethylbenzeneethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and trimethyl groups on the benzene ring differentiates it from other phenethylamine derivatives .
Properties
CAS No. |
67707-78-2 |
---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C13H21NO2/c1-10(14(2)3)8-11-9-12(15-4)6-7-13(11)16-5/h6-7,9-10H,8H2,1-5H3 |
InChI Key |
AZSJYUNXTSRXEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)OC)OC)N(C)C |
Origin of Product |
United States |
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